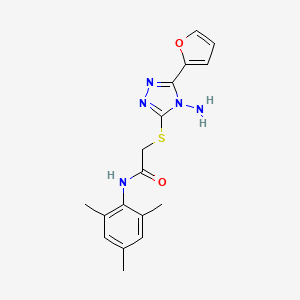
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide” is a derivative of 2-aminothiazole . It is a potential biologically active substance that has been synthesized for the purpose of evaluating its anti-exudative activity .
Synthesis Analysis
The synthesis of this compound involves the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances with clear melting temperatures were obtained .Molecular Structure Analysis
The molecular structure of this compound is based on the 2-aminothiazole scaffold, which is a characteristic structure in drug development . This nucleus is a fundamental part of some clinically applied anticancer drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation and crystallization . The alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides results in the formation of the compound .Physical And Chemical Properties Analysis
The compound is a white or light yellow crystalline substance with clear melting temperatures . Further physical and chemical properties are not specified in the available literature.Applications De Recherche Scientifique
Anticancer Activity
The 2-aminothiazole scaffold, which is part of this compound’s structure, has been identified as a promising motif in anticancer drug discovery . It has been incorporated into various derivatives that exhibit potent and selective inhibitory activity against a range of human cancer cell lines. This includes breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. The compound’s ability to act on multiple targets makes it a valuable candidate for developing new anticancer therapies.
Antimicrobial Properties
Compounds with the 2-aminothiazole core are known to possess significant antimicrobial properties . This includes activity against bacteria, fungi, and other pathogens. The compound could be explored for its potential use in treating infectious diseases, especially those resistant to current medications.
Anti-inflammatory Applications
The anti-inflammatory potential of 2-aminothiazole derivatives is well-documented . This compound could be used to develop new anti-inflammatory agents that may be more effective or have fewer side effects than existing drugs. Its application could extend to conditions such as arthritis, asthma, and other inflammatory disorders.
Antioxidant Effects
2-aminothiazole derivatives also exhibit antioxidant activities . This compound could be studied for its ability to neutralize free radicals and protect against oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and aging.
Antiexudative Potential
Research has been conducted to synthesize and evaluate the anti-exudative activity of derivatives of this compound . It has shown promise in reducing exudation, which is the oozing of fluids due to inflammation, making it potentially useful in treating conditions like edema.
Drug Development and Synthesis
The compound’s structure allows for various synthetic modifications, making it a versatile intermediate in drug development . It can be used to create a wide range of pharmacologically active agents, thereby contributing to the innovation of new medications.
Antiviral Research
While specific antiviral applications of this compound are not detailed in the available literature, the 2-aminothiazole core is known to have antiviral properties . Therefore, it could be investigated for its efficacy against different viruses, which is particularly relevant in the context of emerging infectious diseases.
Neuroprotective Research
Given the antioxidant and anti-inflammatory properties of 2-aminothiazole derivatives, there is potential for this compound to be used in neuroprotective strategies . It could help in the development of treatments for neurodegenerative diseases by protecting neuronal cells from damage.
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that similar compounds have shown a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that similar compounds have shown anti-exudative activity . This suggests that the compound might interact with its targets to modulate inflammatory responses.
Biochemical Pathways
The anti-exudative activity suggests that it might influence pathways related to inflammation and immune response .
Pharmacokinetics
The compound’s solubility in water but insolubility in organic solvents might influence its bioavailability and distribution.
Result of Action
The compound has shown anti-exudative activity in a model of formalin edema in rats . This suggests that it might have potential therapeutic effects in conditions associated with inflammation and edema.
Propriétés
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-10-7-11(2)15(12(3)8-10)19-14(23)9-25-17-21-20-16(22(17)18)13-5-4-6-24-13/h4-8H,9,18H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYOGWWXTUJMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3016250.png)
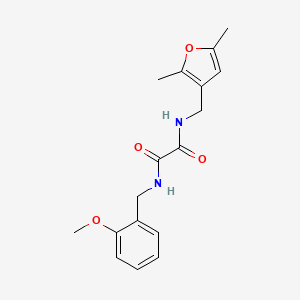
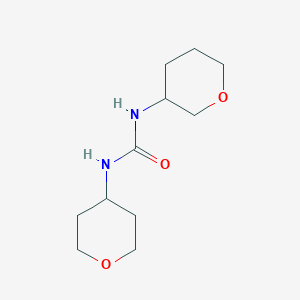
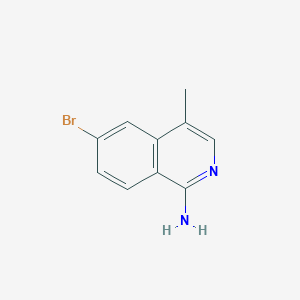
![1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3016257.png)
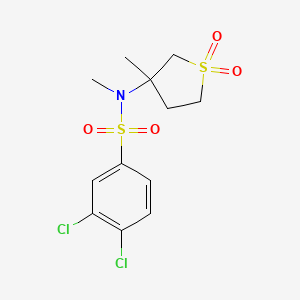

![1-[(4-methoxyphenoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016263.png)
![4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B3016265.png)

![2-[3-[2-(3-nitroanilino)-2-oxoethyl]-1-adamantyl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016268.png)
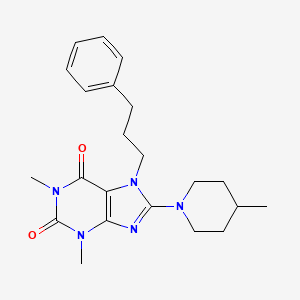
![2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3016271.png)